Rkllw-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rkllw-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate the formation of peptide bonds . The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), and the purity is confirmed using mass spectrometry and analytical HPLC .
Chemical Reactions Analysis
Types of Reactions
Rkllw-NH2 primarily undergoes hydrolysis and enzymatic reactions. As a peptide, it is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds . Enzymatically, it interacts with Cathepsin L, inhibiting its proteolytic activity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Enzymatic Inhibition: Interaction with Cathepsin L under physiological conditions.
Major Products
The hydrolysis of this compound results in the formation of its constituent amino acids: arginine, lysine, leucine, and tryptophan .
Scientific Research Applications
Rkllw-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and hydrolysis.
Industry: Utilized in the development of biosensors for the detection of Cathepsin L activity.
Mechanism of Action
Rkllw-NH2 exerts its effects by binding to the active site of Cathepsin L, thereby inhibiting its proteolytic activity . This inhibition prevents the degradation of substrates by Cathepsin L, affecting various cellular pathways. The molecular targets include proteins involved in cell signaling, apoptosis, and extracellular matrix remodeling .
Comparison with Similar Compounds
Similar Compounds
Cathepsin B Inhibitor (CA074-Me): Another cysteine protease inhibitor that specifically targets Cathepsin B.
Uniqueness
Rkllw-NH2 is unique in its specificity for Cathepsin L, making it a valuable tool for studying the role of this protease in various biological processes . Unlike general inhibitors like E64, this compound allows for targeted inhibition, reducing off-target effects and providing more precise insights into Cathepsin L’s functions .
Properties
Molecular Formula |
C35H59N11O5 |
---|---|
Molecular Weight |
713.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C35H59N11O5/c1-20(2)16-28(33(50)44-27(30(38)47)18-22-19-42-25-12-6-5-10-23(22)25)46-34(51)29(17-21(3)4)45-32(49)26(13-7-8-14-36)43-31(48)24(37)11-9-15-41-35(39)40/h5-6,10,12,19-21,24,26-29,42H,7-9,11,13-18,36-37H2,1-4H3,(H2,38,47)(H,43,48)(H,44,50)(H,45,49)(H,46,51)(H4,39,40,41)/t24-,26-,27-,28-,29-/m0/s1 |
InChI Key |
FMLWBWUCSCKWJQ-CISYKLKFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.